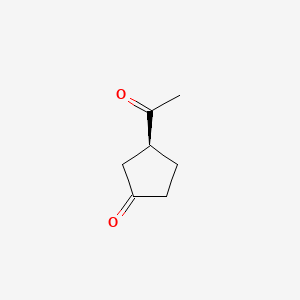

(3S)-3-Acetylcyclopentan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S)-3-Acetylcyclopentan-1-one, also known as (S)-3-acetylcyclopentan-1-one, is an organic compound with the molecular formula C7H10O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is a derivative of cyclopentanone, featuring an acetyl group at the third position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(3S)-3-Acetylcyclopentan-1-one can be synthesized through various methods. One common approach involves the catalytic stereoselective synthesis from donor-acceptor cyclopropanes and in situ-generated ketenes. This method employs a dual InBr3-EtAlCl2 Lewis acidic system, which promotes the diastereoselective (3 + 2)-cycloaddition of donor-acceptor cyclopropanes with ketenes to form cyclopentanones . The desired products are formed in good to excellent yields (70–93%) and with high diastereoselectivity and enantiospecificity .

Industrial Production Methods

Industrial production of cyclopentanone derivatives often involves the ketonic decarboxylation of adipic acid. This process uses catalytic amounts of weak bases such as sodium carbonate to selectively convert adipic acid into cyclopentanone . The reaction mechanism involves decarboxylation and nucleophilic attack at a second carboxyl group, retaining the stereochemistry of stereogenic centers in the β-positions .

Analyse Des Réactions Chimiques

Types of Reactions

(3S)-3-Acetylcyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclopentanone derivatives.

Applications De Recherche Scientifique

(3S)-3-Acetylcyclopentan-1-one has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: This compound is a precursor in the synthesis of drugs and biologically active compounds.

Mécanisme D'action

The mechanism of action of cyclopentanone, 3-acetyl-, (3S)- involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, it acts as a substrate that undergoes transformation through the action of catalysts, leading to the formation of desired products. The stereochemistry of the molecule plays a crucial role in determining the outcome of these reactions, influencing the selectivity and yield of the products .

Comparaison Avec Des Composés Similaires

(3S)-3-Acetylcyclopentan-1-one can be compared with other similar compounds such as:

Cyclopentanone: The parent compound, which lacks the acetyl group.

Cyclohexanone: A six-membered ring ketone with similar reactivity but different ring strain and stability.

2-Pentanone and 3-Pentanone: Linear ketones with similar functional groups but different structural properties.

The uniqueness of cyclopentanone, 3-acetyl-, (3S)- lies in its chiral nature and the presence of the acetyl group, which imparts distinct reactivity and selectivity in chemical reactions.

Activité Biologique

(3S)-3-Acetylcyclopentan-1-one is a chiral ketone with notable biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields, including medicine and industry.

The molecular formula of this compound is C7H10O2. It features a cyclopentanone structure with an acetyl group at the 3-position, which contributes to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its application in synthetic organic chemistry.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been demonstrated in several assays, such as the DPPH and ABTS tests. In these studies, it showed a strong capacity to neutralize reactive oxygen species (ROS), suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Cytotoxic Effects

Cytotoxicity assays have revealed that this compound can inhibit the growth of various cancer cell lines. For example, studies using the MTT assay demonstrated that this compound effectively reduced cell viability in leukemia cells (K562 and EoL-1) with IC50 values indicating potent activity against these malignancies . The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased markers of programmed cell death in treated cells.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as IL-2 and TNF-α. This activity is particularly relevant for developing treatments for inflammatory diseases where cytokine overproduction is a hallmark . The modulation of these inflammatory markers suggests that this compound could be beneficial in managing conditions like rheumatoid arthritis and other inflammatory disorders.

The biological effects of this compound can be attributed to its interaction with specific molecular targets within cells. Its antioxidant activity may stem from its ability to donate electrons to free radicals, thereby neutralizing them. Additionally, its cytotoxic effects may involve the disruption of mitochondrial function and the activation of apoptotic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Cyclopentanone | Ketone | Basic ketone reactivity |

| 2-Acetylcyclopentanone | Ketone | Moderate antioxidant activity |

| Resveratrol | Polyphenol | Strong antioxidant and anti-inflammatory |

This table highlights how this compound stands out due to its combination of antioxidant, cytotoxic, and anti-inflammatory activities.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical settings:

- Leukemia Treatment : In a study involving human leukemia cell lines, treatment with this compound resulted in a significant decrease in cell proliferation and increased apoptosis markers compared to untreated controls .

- Oxidative Stress Models : Animal models subjected to oxidative stress showed improved survival rates when treated with this compound, indicating its potential role as a protective agent against oxidative damage .

Propriétés

IUPAC Name |

(3S)-3-acetylcyclopentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(8)6-2-3-7(9)4-6/h6H,2-4H2,1H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZOFYATNXBFFG-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.